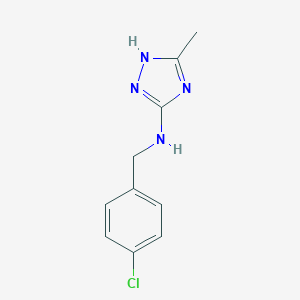![molecular formula C13H13N5O B276696 N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, also known as MNTX, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of pain and opioid-induced constipation. MNTX is a selective antagonist of the mu-opioid receptor, which is the primary target for opioid analgesics.
作用機序
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine acts as a selective antagonist of the mu-opioid receptor, which is the primary target for opioid analgesics. By blocking the activation of the mu-opioid receptor, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine can reverse the analgesic effects of opioids without affecting other physiological processes. N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has a high affinity for the mu-opioid receptor and can effectively compete with opioids for binding to the receptor.
Biochemical and Physiological Effects:
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In animal models, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the analgesic effects of opioids without affecting other physiological processes such as respiration or locomotion. In clinical trials, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the incidence and severity of opioid-induced constipation without affecting the analgesic effects of opioids.
実験室実験の利点と制限
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its selectivity for the mu-opioid receptor, and its ability to effectively block the analgesic effects of opioids without affecting other physiological processes. However, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, including the development of more selective and potent mu-opioid receptor antagonists, the investigation of the potential use of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine in combination with other analgesics or opioid antagonists, and the exploration of the mechanisms underlying the effects of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine on opioid-induced constipation. Additionally, further research is needed to determine the long-term safety and efficacy of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine in clinical settings.
合成法
The synthesis method for N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine involves several steps, including the reaction of 2-methoxy-1-naphthaldehyde with 2-aminomethyltetrazole to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine. The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been optimized to improve its purity and yield, and the compound can be obtained in large quantities for research purposes.
科学的研究の応用
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been extensively studied in preclinical and clinical trials for its potential use as a treatment for pain and opioid-induced constipation. In animal models, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to effectively block the analgesic effects of opioids without affecting other physiological processes. In clinical trials, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the incidence and severity of opioid-induced constipation in patients receiving opioid therapy for chronic pain.
特性
分子式 |
C13H13N5O |
|---|---|
分子量 |
255.28 g/mol |
IUPAC名 |
N-[(2-methoxynaphthalen-1-yl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H13N5O/c1-19-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13-15-17-18-16-13/h2-7H,8H2,1H3,(H2,14,15,16,17,18) |
InChIキー |
WVEBDMCMDUARAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3 |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)